molecular formula C21H26N2O4 B5609592 (3S,4R)-1-(1-tert-butylpyrrole-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

(3S,4R)-1-(1-tert-butylpyrrole-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B5609592
M. Wt: 370.4 g/mol
InChI Key: QLEAORMSZDPBIK-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-1-(1-tert-butylpyrrole-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with a tert-butylpyrrole and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(1-tert-butylpyrrole-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. The starting materials often include tert-butylpyrrole and 3-methoxyphenyl derivatives. The synthesis may involve steps such as:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions.

    Introduction of the tert-butylpyrrole group: This step may involve coupling reactions using reagents like tert-butyl lithium.

    Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(1-tert-butylpyrrole-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,4R)-1-(1-tert-butylpyrrole-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R)-1-(1-tert-butylpyrrole-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-1-(1-tert-butylpyrrole-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid: shares structural similarities with other pyrrolidine derivatives and compounds containing tert-butyl and methoxyphenyl groups.

Uniqueness

  • The unique combination of the tert-butylpyrrole and methoxyphenyl groups in this compound distinguishes it from other similar compounds. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(3S,4R)-1-(1-tert-butylpyrrole-3-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-21(2,3)23-9-8-15(11-23)19(24)22-12-17(18(13-22)20(25)26)14-6-5-7-16(10-14)27-4/h5-11,17-18H,12-13H2,1-4H3,(H,25,26)/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEAORMSZDPBIK-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC(=C1)C(=O)N2CC(C(C2)C(=O)O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C=CC(=C1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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